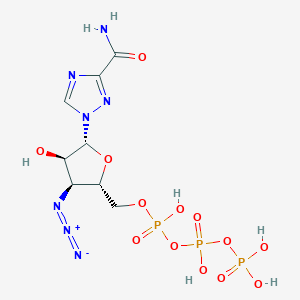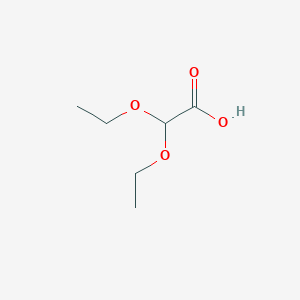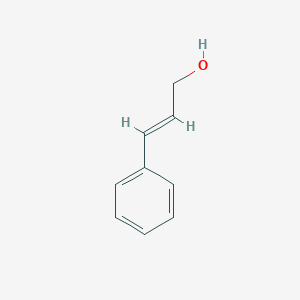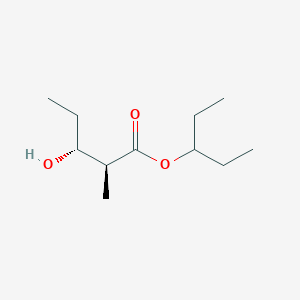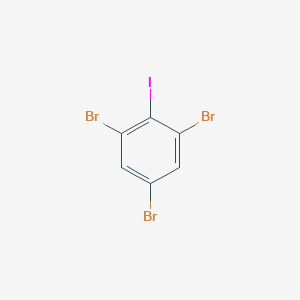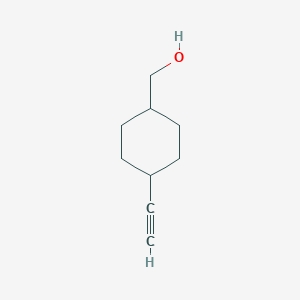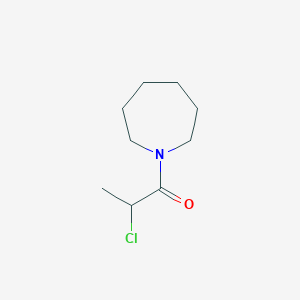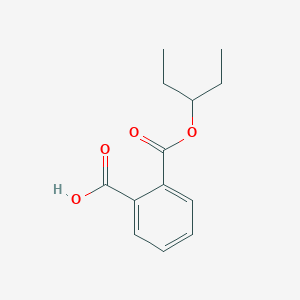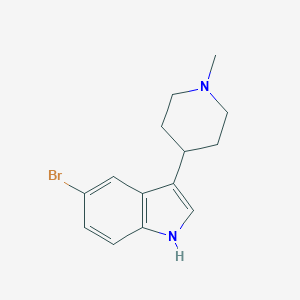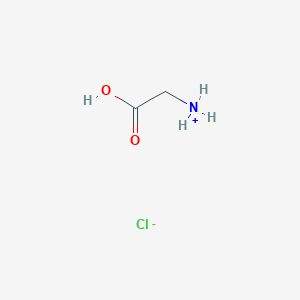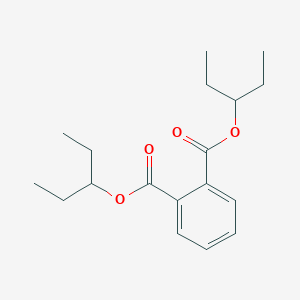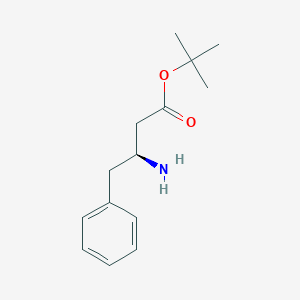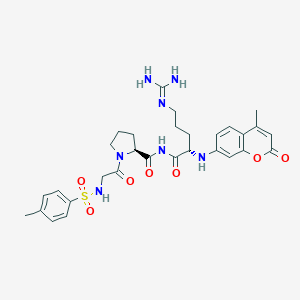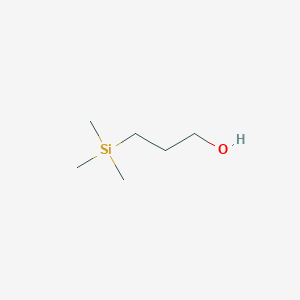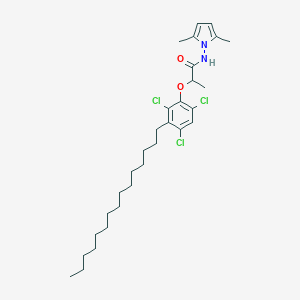
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, commonly known as DPPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPPA is a potent activator of a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.
作用机制
DPPA activates N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide by binding to the γ-subunit of the enzyme, which leads to conformational changes and allosteric activation. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
生化和生理效应
DPPA has been shown to have various biochemical and physiological effects, including the activation of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, inhibition of mTOR signaling pathway, improvement of glucose metabolism and insulin sensitivity, reduction of oxidative stress, and protection against ischemic injury.
实验室实验的优点和局限性
One of the main advantages of using DPPA in lab experiments is its potency and specificity in activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. DPPA has been shown to be a more potent activator of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide than other compounds, such as AICAR and metformin. However, one of the limitations of using DPPA is its low solubility in aqueous solutions, which may affect its bioavailability and effectiveness in in vivo studies.
未来方向
There are several future directions for the research on DPPA. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of DPPA. Another direction is the investigation of the potential therapeutic applications of DPPA in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of novel DPPA derivatives with improved solubility and bioavailability could enhance the effectiveness of DPPA in in vivo studies.
合成方法
DPPA can be synthesized using a multi-step process involving the reaction of 2,5-dimethylpyrrole with 2,4,6-trichloro-3-pentadecylphenol in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain pure DPPA.
科学研究应用
DPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, DPPA has been shown to inhibit the growth and proliferation of cancer cells by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, which leads to the suppression of mTOR signaling pathway. In diabetes research, DPPA has been found to improve glucose metabolism and insulin sensitivity by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. In cardiovascular research, DPPA has been shown to protect against ischemic injury by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide and reducing oxidative stress.
属性
CAS 编号 |
111253-92-0 |
|---|---|
产品名称 |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
分子式 |
C30H45Cl3N2O2 |
分子量 |
572 g/mol |
IUPAC 名称 |
N-(2,5-dimethylpyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C30H45Cl3N2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26(31)21-27(32)29(28(25)33)37-24(4)30(36)34-35-22(2)19-20-23(35)3/h19-21,24H,5-18H2,1-4H3,(H,34,36) |
InChI 键 |
SSJJQHCVCPBZCW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
同义词 |
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pent adecylphenoxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



